molecular formula C6H11ClF3NO2 B8045331 (3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl

(3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl

Cat. No.: B8045331
M. Wt: 221.60 g/mol
InChI Key: XAUURTQBWKBTTB-FHAQVOQBSA-N
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Description

(3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl is a chiral compound with significant potential in various scientific fields. The presence of both hydroxymethyl and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl typically involves the trifluoromethylation of pyrrolidine derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using environmentally friendly and cost-effective reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol HCl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds, facilitating interactions with active sites of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-5-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    (3S,5S)-5-(Hydroxymethyl)-3-(difluoromethyl)pyrrolidin-3-ol HCl: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.

Uniqueness

The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides opportunities for further functionalization and interactions with biological targets .

Properties

IUPAC Name

(3S,5S)-5-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5(12)1-4(2-11)10-3-5;/h4,10-12H,1-3H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUURTQBWKBTTB-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(C(F)(F)F)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC[C@@]1(C(F)(F)F)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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